![molecular formula C9H9N7 B1427535 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine CAS No. 1249992-26-4](/img/structure/B1427535.png)
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine
Overview
Description
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods. In
Scientific Research Applications
Organic Synthesis Intermediates
These compounds are often used as intermediates in organic synthesis, contributing to the creation of various chemical products .
Pharmaceutical Research
Pyrazolo-pyrimidin derivatives have shown a range of biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .
Antitumor Activity
Some derivatives have been tested for antitumor activity and have shown promising results against various cancer cell lines .
Anti-inflammatory Agents
The structure of pyrazolo-pyrimidin is used as a scaffold for developing anti-inflammatory agents .
Synthetic Strategies
There is ongoing research into synthetic strategies and approaches for creating pyrazolo-pyrimidin derivatives, highlighting their importance in medicinal chemistry .
Photophysical Properties
Research has been conducted on the photophysical properties of pyrazolo-pyrimidin compounds, which could have implications for their use in photodynamic therapy or as fluorescent markers .
properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7/c1-15-8-6(4-13-15)9(12-5-11-8)16-3-2-7(10)14-16/h2-5H,1H3,(H2,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXWOFMQPJHNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3C=CC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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